2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
This compound features a hexahydrocinnolin-3-one core linked to a piperidin-4-ylmethyl group, which is further substituted with a quinoxaline-2-carbonyl moiety.
Properties
IUPAC Name |
2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-22-13-17-5-1-2-6-18(17)26-28(22)15-16-9-11-27(12-10-16)23(30)21-14-24-19-7-3-4-8-20(19)25-21/h3-4,7-8,13-14,16H,1-2,5-6,9-12,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGEYBPLWBVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS Number: 2097925-12-5) is a complex heterocyclic molecule that combines elements of quinoxaline and piperidine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
The biological activity of this compound is primarily attributed to its structural components, which may interact with various biological targets. The quinoxaline moiety is known for its ability to inhibit certain enzymes and receptors involved in disease processes. Specifically, compounds containing quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including:
- Antimicrobial Activity : Exhibits antibacterial and antifungal properties.
- Antiviral Activity : Inhibits viral replication.
- Anticancer Activity : Induces apoptosis in cancer cells.
- Neurological Effects : Potential antagonistic effects on muscarinic receptors may offer therapeutic benefits in treating neurological disorders.
Case Studies and Research Findings
-
Anticancer Properties :
- Research indicates that quinoxaline derivatives can exhibit significant anticancer activity. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The most potent derivatives have been reported to have IC50 values as low as 1.9 µg/mL .
-
Antimicrobial Activity :
- A study focused on the synthesis of new quinoxaline derivatives revealed that these compounds possess broad-spectrum antimicrobial properties. They were tested against multiple bacterial strains and demonstrated significant inhibition . The incorporation of piperidine rings appears to enhance their efficacy.
- Neuropharmacological Effects :
Data Summary Table
| Biological Activity | Target/Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 1.9 µg/mL (HCT-116) | |
| Antimicrobial | Broad-spectrum activity | |
| Neurological Effects | M4 receptor antagonist |
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoxaline core followed by functionalization with piperidine and hexahydrocinnolin moieties. The synthetic routes are crucial for optimizing yield and biological activity.
Synthetic Route Example
A proposed synthetic route might include:
- Formation of the quinoxaline core via cyclization reactions.
- Introduction of the piperidine ring through nucleophilic substitution.
- Final modification to attach the hexahydrocinnolin structure.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives. For instance, compounds containing quinoxaline rings have demonstrated significant activity against various microorganisms, including bacteria and fungi.
Case Study: Antimicrobial Screening
A study evaluated several quinoxaline derivatives for their antibacterial efficacy against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited low Minimum Inhibitory Concentration (MIC) values, suggesting their potential as candidates for developing new antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 9c | 12.5 | Pseudomonas aeruginosa |
Anticancer Properties
Quinoxaline derivatives have been investigated for their anticancer activities, particularly in colorectal cancer (CRC). The mechanism involves targeting specific pathways such as COX-2 and LDHA, which are crucial in cancer progression.
Case Study: Colorectal Cancer Research
A series of quinoxaline derivatives were synthesized and tested against CRC cell lines (HCT-116 and LoVo). The study found that some compounds exhibited significant cytotoxic effects, inhibiting cell proliferation through various molecular mechanisms including the modulation of key signaling pathways .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| QX1 | 15 | HCT-116 |
| QX2 | 20 | LoVo |
Neuroprotective Effects
Quinoxaline compounds have shown promise in treating neurodegenerative diseases due to their ability to inhibit phosphoinositide 3-kinases (PI3K), which play a critical role in cell survival and proliferation.
Case Study: Neurodegenerative Disease Models
Research indicates that certain quinoxaline derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to the inhibition of PI3K pathways, making these compounds potential candidates for treating diseases like Alzheimer's and Parkinson's .
Summary of Applications
The applications of 2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one are diverse and impactful:
- Antimicrobial Agents : Effective against various bacteria and fungi.
- Anticancer Agents : Significant cytotoxic effects on colorectal cancer cell lines.
- Neuroprotective Agents : Potential in treating neurodegenerative diseases through PI3K inhibition.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities:
Key Observations :
- The target compound distinguishes itself with a quinoxaline-2-carbonyl group, which may confer stronger π-π interactions compared to the trifluoromethylpyridine (CAS 2097922-09-1) or fluorophenylcyclopropane (BK57876) substituents .
- Goxalapladib (CAS 412950-27-7) shares a piperidine-acetamide backbone but employs a naphthyridine core, resulting in higher molecular weight and distinct therapeutic targeting .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one, and how can reaction yields be optimized?
- Methodology : Utilize acylation reactions of piperidine intermediates with quinoxaline-2-carbonyl derivatives, as demonstrated in spiro-piperidine-quinoline syntheses (yields >80%) . Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on analogous protocols for quinoline-piperidine hybrids. Purify intermediates via column chromatography and confirm purity via TLC or HPLC.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology : Combine spectroscopic methods:
- IR spectroscopy : Identify carbonyl (C=O) and hydrogen-bonded hydroxyl (O-H) stretches (e.g., 1650–1750 cm⁻¹ for amides) .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of quinoxaline or piperidine moieties) .
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodology : Adopt GHS-compliant practices:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents or aerosols .
- Emergency procedures : Flush eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Orthogonal assays : Validate antimicrobial or receptor-binding activity using both in vitro (e.g., microdilution) and cell-based assays .
- Structural analogs : Compare activity trends with derivatives (e.g., variations in quinoxaline substituents) to identify pharmacophore requirements .
- Data normalization : Account for batch-to-batch variability in compound purity using HPLC-validated samples .
Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoxaline-recognizing enzymes (e.g., kinases) .
- DFT calculations : Optimize 3D geometry and electrostatic potential surfaces to predict reactivity (e.g., nucleophilic attack at carbonyl groups) .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability .
Q. How can crystallographic data be leveraged to understand conformational flexibility in this compound?
- Methodology :
- High-resolution refinement : Apply SHELXL for accurate modeling of piperidine ring puckering and quinoxaline planarity .
- Twinned data analysis : Use SHELXE to resolve ambiguities in diffraction patterns from non-merohedral twinning .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing .
Q. What strategies mitigate instability issues during long-term storage of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
